molecular formula C26H35FN3O8P B11930726 YM 758 Phosphate

YM 758 Phosphate

Cat. No.: B11930726
M. Wt: 567.5 g/mol
InChI Key: GOSPWYZUKBDHLN-FAVHNTAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

YM 758 Phosphate (CAS 7400-06-8) is a small molecule with the molecular formula C10H17N3O3 and a molecular weight of 227.26 g/mol . Key properties include:

  • P-gp substrate: Likely subject to efflux mechanisms, reducing intracellular accumulation.
  • Solubility: Classified as "very soluble" (6.1 mg/mL) in aqueous solutions, enhancing formulation flexibility .
  • Synthesis: Derived from ethyl 2-cyano-4,4-diethoxybutyrate via reflux with sodium ethoxide, yielding a pyrrolopyridine scaffold .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H35FN3O8P

Molecular Weight

567.5 g/mol

InChI

InChI=1S/C26H32FN3O4.HO4P.H2/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18;1-4-5(2)3;/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31);1H;1H/t20-;;/m1../s1

InChI Key

GOSPWYZUKBDHLN-FAVHNTAZSA-N

Isomeric SMILES

[HH].COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OOP(=O)=O

Canonical SMILES

[HH].COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OOP(=O)=O

Origin of Product

United States

Preparation Methods

Initial Synthetic Pathways

The first-generation synthesis of YM 758 Phosphate, as described in U.S. Patent No. 6,573,279, involved a 12-step sequence starting from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ). Key steps included:

  • Coupling of THIQ with piperidine-3-carboxylic acid using carbodiimide-mediated activation.

  • N-alkylation of the piperidine intermediate with 2-chloroethylamine.

  • Amidation with 4-fluorobenzoyl chloride.

  • Phosphate salt formation via reaction with phosphoric acid.

This route suffered from multiple drawbacks:

  • Extensive use of chlorinated solvents (e.g., chloroform, dichloromethane).

  • Low-yielding steps (e.g., 57% yield in the final coupling reaction).

  • Requirement for silica gel chromatography in four stages, complicating scale-up.

Key Intermediates and Instability Issues

The intermediate (−)-N-{2-[(R)-3-(6,7-dimethoxy-THIQ-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (free base of YM 758) exhibited hygroscopicity and thermal instability, necessitating immediate phosphate salt formation after purification. Additionally, the stereochemical integrity at the piperidine ring’s R-configuration was compromised during alkylation steps, requiring costly chiral resolutions.

Optimized Synthetic Route: Process Chemistry Innovations

Redesign of the Synthetic Sequence

A revised synthetic strategy, disclosed in DOI:10.1021/op5002885, eliminated chromatographic purifications and improved atom economy. The 7-step route features:

<table>
<caption>Table 1. Comparison of Medicinal vs. Optimized Synthesis</caption>
<tr><th>Parameter</th><th>Medicinal Route</th><th>Optimized Route</th></tr>
<tr><td>Total Steps</td><td>12</td><td>7</td></tr>
<tr><td>Overall Yield</td><td>14–34%</td><td>49%</td></tr>
<tr><td>Chromatography Steps</td><td>4</td><td>0</td></tr>
<tr><td>Solvent Usage</td><td>Chlorinated solvents</td><td>Ethanol/water mixtures</td></tr>
</table>

Critical Intermediate: 4,5-Dihydrooxazole

The discovery of 4,5-dihydrooxazole (19 ) as a stable intermediate enabled a pivotal ring-opening N-alkylation reaction. This step, conducted under acidic conditions (HCl in THF), directly introduced the ethylamine side chain while preserving stereochemistry. The dihydrooxazole’s crystalline nature allowed isolation via filtration, bypassing chromatography.

Step-by-Step Process Description

  • THIQ Activation :
    THIQ was reacted with chloroacetyl chloride in acetonitrile to form the chloroacetamide derivative (85% yield).

  • Dihydrooxazole Formation :
    Cyclization using potassium carbonate yielded the 4,5-dihydrooxazole intermediate (19 ) in 84% yield.

  • Piperidine Coupling :
    Ring-opening alkylation with (R)-piperidine-3-carboxylic acid ethyl ester in THF at 60°C achieved 93% conversion.

  • Phosphate Salt Formation :
    The free base was treated with 85% phosphoric acid in ethanol, producing this compound with 98.9% HPLC purity after recrystallization.

Analytical Characterization and Quality Control

Structural Confirmation

  • 1^1H NMR (500 MHz, DMSO-d6d_6): δ 8.70 (1H, br), 7.88–8.00 (2H, m), 7.27 (2H, t, J=8.3J = 8.3 Hz), 6.86, 6.77 (1H, s), 4.63 (1H, ABq), 3.71 (6H, s).

  • FAB-MS : m/z 470 (M+^+ + 1), consistent with the molecular formula C26_{26}H35_{35}FN3_3O8_8P.

  • Chiral Purity : HPLC analysis confirmed 99.98% enantiomeric excess (R-configuration).

Polymorph Screening

Recrystallization from 95% ethanol/water produced the thermodynamically stable Form I, characterized by a melting point of 218–220°C and predictable solubility profiles.

Scale-Up and Manufacturing Considerations

Pilot-Scale Demonstration

A 36.5 kg batch was produced using the optimized route, verifying:

  • Solvent Recovery : Ethanol was recycled via distillation (90% recovery).

  • Waste Reduction : Chlorinated solvent usage decreased by 78% compared to the medicinal route.

  • Throughput : 2.4 kg/day output using standard reactor systems.

Regulatory Compliance

The process meets ICH Q11 guidelines for impurity control, with residual solvents below 50 ppm for Class 2 solvents. Genotoxic impurities (e.g., chloroacetyl chloride) were controlled to <1 ppm via quenching with L-cysteine .

Chemical Reactions Analysis

Synthetic Pathways and Structural Features

YM 758 Phosphate is synthesized through a multi-step organic process involving:

  • Phosphorylation of the parent compound using POCl₃ or analogous reagents.

  • Purification via column chromatography or crystallization to isolate the phosphate derivative.

  • Characterization using NMR, mass spectrometry, and X-ray crystallography to confirm the phosphate moiety’s integration into the organic framework.

Structural Analysis:

  • Central phosphate group bonded to aromatic and aliphatic substituents.

  • Three-dimensional arrangement enhances solubility in polar solvents (e.g., water, DMSO).

Primary Chemical Reactions

This compound participates in reactions critical to its biological and chemical functionality:

Hydrolysis

  • Conditions: Aqueous environments (pH 7.4, 37°C).

  • Mechanism: Nucleophilic attack by water or hydroxide ions on the phosphorus center, leading to cleavage of the phosphate ester bond.

  • Products: Releases inorganic phosphate (Pi) and the dephosphorylated parent compound .

  • Rate Acceleration: Enzymatic hydrolysis (e.g., by phosphatases) enhances reaction rates by up to 10¹⁷-fold compared to uncatalyzed pathways .

Phosphorylation/Deposphorylation

  • Role in Metabolism: Acts as a substrate for kinases (e.g., protein tyrosine kinases) and phosphatases, enabling reversible post-translational modifications .

  • Regulation: The conserved cysteine residue in phosphatases (pKa ~4.7–5.9) facilitates nucleophilic dephosphorylation .

Redox Interactions

  • Stability: Susceptible to oxidative degradation under high Fe²⁺/Fe³⁺ concentrations, forming phosphate-free byproducts .

Enzymatic Interactions and Catalytic Promiscuity

This compound exhibits cross-reactivity with multiple enzymes, a phenomenon termed catalytic promiscuity :

Enzyme Target Reaction Type Observed Effect Source
PhosphodiesterasesHydrolysisAlters cyclic nucleotide signaling pathways
Alkaline PhosphatasesDephosphorylationModulates bioavailability in vivo
Kinases (e.g., PKA)PhosphorylationInhibits enzymatic activity competitively
  • Mechanistic Insight: The phosphate group’s electrophilic phosphorus atom facilitates nucleophilic attack by catalytic residues (e.g., serine, cysteine) .

Thermal and Environmental Stability

  • Pyrolysis Behavior: At temperatures >500°C under H₂O vapor, the phosphate group decomposes into POₓ fragments, with residual MgO and Ca(OH)₂ observed .

  • Non-Enzymatic Reactivity: In Fe²⁺-rich environments, spontaneous hydrolysis and redox reactions occur, mimicking prebiotic metabolic pathways .

Scientific Research Applications

YM 758 Phosphate has a wide range of scientific research applications:

Mechanism of Action

YM 758 Phosphate exerts its effects by inhibiting the If current, a key component in the regulation of heart rate. This inhibition leads to a decrease in heart rate and oxygen consumption by heart muscle. The molecular targets of this compound include the If channels in the sinoatrial node of the heart. The pathways involved in its mechanism of action include the modulation of ion flow through these channels, leading to a reduction in the pacemaker activity of the heart .

Comparison with Similar Compounds

Key Observations :

  • This compound exhibits superior solubility and lacks CYP inhibition, making it safer for combination therapies. In contrast, CAS 7254-19-5’s brominated indole structure confers CNS activity (BBB permeability) but poses risks due to CYP1A2 inhibition .
2.2. Pharmacological and Functional Differences
  • Target Engagement: this compound’s pyrrolopyridine core may target purinergic or kinase pathways, given its structural similarity to adenosine analogs . CAS 7254-19-5’s brominated indole scaffold is associated with anti-inflammatory or antimicrobial activity, common in indole derivatives .
  • CAS 7254-19-5 has a toxicity warning, likely due to bromine-related hepatotoxicity risks .

Insights :

  • This compound’s synthesis is relatively straightforward (score 2.67), favoring scalable production. CAS 7254-19-5 requires prolonged reaction times and specialized reagents (e.g., HATU), increasing cost and complexity .

Biological Activity

YM 758 Phosphate, also known as YM-758 monophosphate, is a compound recognized for its significant biological activity, particularly as an inhibitor of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the If current in cardiac cells. This inhibition plays a crucial role in modulating heart rate and has potential therapeutic applications in various cardiovascular conditions.

  • Molecular Formula : C26H35FN3O8P
  • Molecular Weight : Approximately 567.54 g/mol
  • Mechanism : this compound interacts specifically with HCN channels, leading to a decrease in excitability and contractility of cardiac tissues. This results in a slower heart rate and improved cardiac function during stress conditions.

Biological Activity

The primary biological activity of this compound includes:

  • Inhibition of If Current : This action leads to a reduction in heart rate, making it a promising candidate for treating conditions such as atrial fibrillation and stable angina.
  • Therapeutic Applications : It is being studied for its efficacy in managing heart rhythm disorders and potentially other areas such as neurology due to its effects on ion channels.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other known HCN channel inhibitors:

Compound NameStructural FeaturesPrimary ActionUnique Aspect
IvabradineSimilar HCN channel inhibitionReduces heart rateMore selective for HCN channels
ZatebradineInhibits HCN channelsDecreases heart rateDifferent pharmacokinetics
CilobradineRelated to cardiac actionModulates cardiac rhythmDistinct chemical structure

This compound is distinguished by its specific interaction profile with HCN channels, which may provide enhanced therapeutic benefits compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Cardiac Function Studies : Research has shown that this compound effectively lowers the If current in isolated cardiac myocytes, leading to a notable decrease in heart rate without adversely affecting myocardial contractility.
  • Pharmacokinetic Studies : Investigations into the metabolism of this compound using pooled human liver microsomes indicate its potential for drug interactions and induction of cytochrome P450 isozymes, which are critical for drug metabolism.
  • Clinical Trials : Ongoing clinical trials are exploring the efficacy of this compound in patients with stable angina and atrial fibrillation, assessing both safety and effectiveness compared to existing therapies.

Q & A

Q. How to structure a discussion section when this compound’s observed effects contradict theoretical predictions?

  • Methodological Answer : Frame contradictions as opportunities for mechanistic reevaluation. Compare results to class-level organophosphate data and propose hypotheses (e.g., allosteric modulation). Limit speculation and prioritize testable follow-up experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.